Hexamethylbenzene

Description

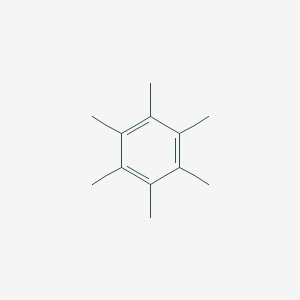

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexamethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWFEBAXEOLKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058957 | |

| Record name | Hexamethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] White crystalline powder with a yellow tint; [MSDSonline] | |

| Record name | Hexamethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00086 [mmHg] | |

| Record name | Hexamethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-85-4 | |

| Record name | Hexamethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAMETHYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8SD5741V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Landmark in Structural Chemistry: The Historical Determination of Hexamethylbenzene's Crystal Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The determination of the crystal structure of hexamethylbenzene stands as a pivotal moment in the history of chemistry, providing the first definitive experimental proof for the planar and hexagonal nature of the benzene (B151609) ring. This breakthrough not only resolved a long-standing debate about aromaticity but also showcased the burgeoning power of X-ray crystallography. This guide delves into the core historical experiments that elucidated this structure, presenting their methodologies, quantitative data, and the logical progression of the scientific inquiry.

The Historical Context: The Benzene Enigma

Prior to the late 1920s, the precise geometry of the benzene molecule was a subject of intense debate among chemists. While the Kekulé model of alternating single and double bonds in a hexagonal ring was widely accepted, it could not fully explain the compound's unique stability and reactivity. The central question was whether the ring was a planar, regular hexagon or a puckered, non-planar structure. Answering this required direct experimental evidence of atomic positions, a challenge perfectly suited for the then-emerging technique of X-ray diffraction.

Kathleen Lonsdale's Pioneering Work (1929): First Proof of a Flat Benzene Ring

In 1929, a young crystallographer named Kathleen Lonsdale, working at the University of Leeds, undertook the study of this compound.[1][2] Benzene itself is a liquid at room temperature, making it unsuitable for the crystallographic methods of the era. Lonsdale chose this compound as a solid, crystalline derivative that could act as a proxy to study the central benzene core.[3][4] Her work, published in the Proceedings of the Royal Society, was a landmark achievement.[1][5]

Experimental Protocol: Lonsdale (1929)

Lonsdale's methodology was remarkable for its time, relying on meticulous experimental work and laborious manual calculations.[6]

-

Crystal Preparation: Crystals of this compound were provided by Christopher Kelk Ingold.[7] These crystals were mounted for diffraction experiments.

-

Data Collection: Lonsdale utilized X-ray diffraction, employing photographic methods to capture the diffraction patterns. An X-ray beam was passed through the crystal, and the resulting pattern of diffracted X-rays was recorded on photographic film.[3][8] The positions and intensities of the diffraction spots were then measured from the film.

-

Structure Solution and Refinement: In the absence of modern computing, Lonsdale employed a "trial-and-error" approach.[7] She recognized that although the crystal's unit cell was triclinic, the diffraction pattern exhibited a strong pseudo-hexagonal symmetry, which heavily constrained the possible molecular arrangements.[7]

-

Model Building: Based on the symmetry observed, she proposed a model where the this compound molecule was planar and lay nearly in the (001) crystallographic plane.[9]

-

Intensity Calculations: For this and other trial structures, she manually calculated the expected intensities of hundreds of diffraction spots. This involved calculating the structure factors for the 230 space groups, a monumental task she later compiled into a handwritten book.[10]

-

Comparison: The calculated intensities were painstakingly compared with the intensities observed on the photographic films. The model that provided the best agreement between calculated and observed data was determined to be the correct structure.

-

The Refinement by Brockway and Robertson (1939): A More Precise Picture

A decade later, L. O. Brockway and J. M. Robertson revisited the structure of this compound with the goal of obtaining more precise measurements of the interatomic distances, particularly the length of the bond connecting the methyl groups to the aromatic ring.[12] Their work, published in the Journal of the Chemical Society, confirmed Lonsdale's findings while significantly improving the accuracy of the structural parameters through more advanced analytical techniques.[13]

Experimental Protocol: Brockway and Robertson (1939)

-

Data Collection: Small single crystals (weighing about 0.1 mg) were irradiated with filtered copper K-alpha (Cu-Kα) X-rays.[12] Rotation photographs were taken about the principal crystallographic axes to collect a more extensive set of intensity data than in the original study.[12]

-

Structure Solution and Refinement: The key innovation in the 1939 study was the use of the double Fourier series method .[12]

-

Fourier Synthesis: Instead of comparing trial structures, Brockway and Robertson used the measured intensities from the diffraction patterns to calculate a two-dimensional electron density map of the molecule, projected down the c-axis.

-

Direct Visualization: This map represented a direct, visual reconstruction of the electron distribution in the crystal. The positions of the carbon atoms appeared as distinct peaks of high electron density. This method was far more direct and less subjective than the previous trial-and-error approach.

-

Bond Length Determination: From the positions of the peaks on the electron density map, they were able to directly measure the distances between the atomic centers, yielding accurate bond lengths for both the carbon-carbon bonds within the aromatic ring and the single bonds to the methyl groups.[12]

-

Their analysis fully confirmed Lonsdale's planar hexagonal model but provided bond length values with much greater confidence and accuracy.[6]

Quantitative Data Summary

The crystallographic data from these two seminal studies are summarized below, highlighting the progression in measurement. Note that Brockway and Robertson adopted Lonsdale's angular measurements but slightly adjusted the axial lengths based on a more accurate value for the X-ray wavelength.[12]

| Parameter | Lonsdale (1929) | Brockway & Robertson (1939) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 (C_i^1) | P-1 |

| Molecules per Cell (Z) | 1 | 1 |

| Lattice Constants | ||

| a | 9.01 Å | 8.92 Å |

| b | 8.92 Å | 8.85 Å |

| c | 5.30 Å | 5.30 Å |

| α | 119° 34’ | 119° 34’ |

| β | 115° 49’ | 115° 49’ |

| γ | 100° 48’ | 100° 48’ |

| Key Bond Lengths | ||

| C-C (aromatic ring) | ~1.42 Å | 1.39 Å |

| C-C (methyl bond) | - | 1.53 Å |

Visualizing the Scientific Workflow

The progression of knowledge, from the initial chemical problem to a refined structural understanding, can be visualized as a logical workflow.

Caption: Workflow of this compound Structure Determination.

This historical journey, from a fundamental chemical question to a precisely defined molecular structure, illustrates a classic example of the scientific method. Kathleen Lonsdale's foundational work, built upon by the technical refinements of Brockway and Robertson, not only solved the benzene riddle but also helped cement X-ray crystallography as an indispensable tool in chemical science.

References

- 1. aflow.org [aflow.org]

- 2. This compound II (C$_{12}$H$_{18}$) Structure: A_aP12_2_6i-001 [aflow.org]

- 3. The X-ray spectrometer | Special Collections | Library | University of Leeds [library.leeds.ac.uk]

- 4. historyofinformation.com [historyofinformation.com]

- 5. scispace.com [scispace.com]

- 6. Distortions, deviations and alternative facts: reliability in crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 100th Anniversary of the Discovery of X-ray Diffraction - ChemistryViews [chemistryviews.org]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. Kathleen Lonsdale [history.amercrystalassn.org]

- 11. X-Ray Crystallography- History [sas.upenn.edu]

- 12. 282. The crystal structure of this compound and the length of the methyl group bond to aromatic carbon atoms - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. 282. The crystal structure of this compound and the length of the methyl group bond to aromatic carbon atoms - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Aromaticity of Hexamethylbenzene: A Technical Guide to its Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of aromaticity in hexamethylbenzene, a cornerstone of modern organic chemistry. We will delve into the key experiments that unraveled its unique electronic structure, providing detailed methodologies, quantitative data, and a logical visualization of the scientific journey. This guide is designed to provide a comprehensive resource for researchers, scientists, and professionals in drug development who rely on a deep understanding of aromatic systems.

The Pivotal Discovery: X-ray Crystallography of this compound

The concept of aromaticity, the exceptional stability of certain cyclic, planar molecules with delocalized π-electrons, was a subject of intense debate in the early 20th century. While the hexagonal structure of benzene (B151609) was proposed, definitive experimental proof of its planarity and bond length equivalency was lacking. The study of this compound, a crystalline derivative of benzene, provided the crucial evidence needed to solidify the theory of aromaticity.

In 1929, Kathleen Lonsdale published a groundbreaking paper detailing the crystal structure of this compound, determined using X-ray diffraction.[1][2] This work was a landmark achievement, not only for confirming the structure of the benzene ring but also for showcasing the power of X-ray crystallography in elucidating molecular structures.[3] Lonsdale's analysis revealed that the carbon atoms of the benzene ring in this compound lie in a single plane, forming a regular hexagon with equal carbon-carbon bond lengths.[3] This was in stark contrast to the alternating single and double bonds that would be expected of a simple cyclohexatriene structure.

Experimental Protocol: X-ray Diffraction of this compound (circa 1929)

While the exact instrumentation and software have evolved dramatically, the fundamental principles of Lonsdale's experiment can be outlined. The protocol of that era was a meticulous and largely manual process.

1. Crystal Preparation:

-

High-purity single crystals of this compound were required. These were typically grown by slow evaporation from a suitable solvent.

2. X-ray Source:

-

An X-ray tube, likely with a copper or molybdenum target, would have been used to generate a beam of X-rays.

3. Data Collection:

-

The single crystal was mounted on a goniometer, allowing for precise rotation.

-

The crystal was irradiated with the X-ray beam, and the diffracted X-rays were captured on photographic film.

-

A series of diffraction patterns were recorded as the crystal was rotated through various angles.

4. Data Analysis (Trial-and-Error Method):

-

The positions and intensities of the diffraction spots on the film were meticulously measured.

-

Lonsdale noted that although the unit cell of this compound is triclinic, the diffraction pattern exhibited pseudo-hexagonal symmetry.[4]

-

This symmetry observation was crucial as it limited the possible arrangements of the molecules within the crystal.

-

A "trial-and-error" approach was then employed. Different molecular models were proposed, and the expected diffraction patterns for each model were calculated by hand using structure factor equations.

-

These calculated patterns were then compared to the experimentally observed patterns. The model that provided the best fit was determined to be the correct structure. Lonsdale's handwritten structure factor tables were instrumental in this process.

The logical workflow of Lonsdale's discovery can be visualized as follows:

Quantitative Data: Structural Parameters of this compound

| Parameter | Lonsdale's Finding (Qualitative) | Modern Accepted Value (Approximate) |

| Ring Structure | Planar, Hexagonal | Planar, Hexagonal |

| C-C Bond Length (ring) | Equal lengths | ~1.41 Å |

| C-C-C Bond Angle (ring) | ~120° | ~120° |

| C(ring)-C(methyl) Bond Length | - | ~1.51 Å |

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, which became a powerful tool for structural elucidation in the mid-20th century, provides further compelling evidence for the aromaticity of this compound. The chemical shift of protons and carbon atoms in an NMR spectrum is highly sensitive to their electronic environment.

In aromatic compounds, the delocalized π-electrons circulate in the presence of an external magnetic field, inducing a "ring current." This ring current generates a secondary magnetic field that deshields the protons attached to the aromatic ring, causing them to resonate at a higher frequency (downfield) than typical olefinic protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of this compound

The following is a general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The high symmetry of this compound can lead to long relaxation times for the quaternary carbons, so a more concentrated sample or the addition of a relaxation agent (e.g., Cr(acac)₃) may be beneficial for ¹³C NMR.

2. Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.

-

Due to the single proton environment, only a few scans are typically needed.

4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of ~200 ppm, and a longer relaxation delay (5-10 seconds) to ensure quantitative observation of the quaternary carbons.

-

A larger number of scans will be required to achieve a good signal-to-noise ratio.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum.

The relationship between the experimental setup and the resulting data is illustrated below:

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The NMR spectrum of this compound is remarkably simple due to its high symmetry.

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Assignment |

| ¹H | ~2.2 | Singlet | Methyl Protons |

| ¹³C | ~17 | Singlet | Methyl Carbons |

| ¹³C | ~132 | Singlet | Aromatic Carbons |

The downfield chemical shift of the aromatic carbons (~132 ppm) is characteristic of sp²-hybridized carbons in an aromatic ring and is a key spectroscopic indicator of aromaticity.

Thermodynamic Stability: Resonance Energy

The enhanced stability of aromatic compounds compared to their hypothetical non-aromatic counterparts is quantified by their resonance energy. This energy can be experimentally determined by measuring the heat of combustion or heat of hydrogenation.

Experimental Protocol: Determination of Resonance Energy via Heat of Combustion

This protocol outlines the determination of the resonance energy of this compound by comparing its experimental enthalpy of formation with a theoretical value for a hypothetical non-aromatic analogue.

1. Experimental Determination of Enthalpy of Formation:

-

The standard enthalpy of combustion (ΔH°c) of solid this compound is measured using a bomb calorimeter. A known mass of the sample is completely combusted in an excess of oxygen, and the heat released is measured.

-

The standard enthalpy of formation (ΔH°f) is then calculated from the enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Theoretical Enthalpy of Formation of a Non-Aromatic Analogue:

-

A hypothetical, non-aromatic molecule, "hexamethyl-1,3,5-cyclohexatriene," is used as a reference. This molecule is assumed to have alternating single and double bonds with no resonance stabilization.

-

The enthalpy of formation of this hypothetical molecule is estimated using group additivity methods. This involves summing the standard enthalpy contributions of its constituent chemical groups (e.g., C=C, C-C, C-H, C-(C)₃(H)).

3. Calculation of Resonance Energy:

-

The resonance energy is the difference between the theoretical enthalpy of formation of the non-aromatic analogue and the experimentally determined enthalpy of formation of this compound.

Resonance Energy = ΔH°f (theoretical) - ΔH°f (experimental)

The logical process for determining resonance energy is as follows:

Quantitative Data: Thermochemical Properties and Resonance Energy

Based on data from the NIST WebBook, the following thermochemical values for this compound are available.[5][6][7][8][9][10]

| Thermochemical Property | Value (kJ/mol) |

| Standard Enthalpy of Combustion (solid, ΔH°c) | -7823.7 |

| Standard Enthalpy of Formation (solid, ΔH°f) | -141.4 |

Conclusion

The discovery of the aromaticity of this compound was a pivotal moment in chemistry. Kathleen Lonsdale's elegant X-ray diffraction experiments provided the first definitive proof of the planar, hexagonal nature of the benzene ring, a finding that has had profound implications for our understanding of chemical bonding and reactivity. Subsequent spectroscopic and thermochemical studies have further solidified this understanding, providing a wealth of quantitative data that underscores the unique stability of this aromatic system. For researchers and professionals in fields such as drug development, a thorough grasp of the principles of aromaticity, exemplified by the classic case of this compound, remains an indispensable tool for molecular design and the prediction of chemical properties.

References

- 1. CWP at physics.UCLA.edu // Kathleen Lonsdale [cwp.library.ucla.edu]

- 2. Kathleen Lonsdale - Wikipedia [en.wikipedia.org]

- 3. KATHLEEN Y. LONSDALE (1903 - 1971). The Structure of the Benzene Ring. (Nature 1928, 122, 810.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Benzene, hexamethyl- [webbook.nist.gov]

- 6. Benzene, hexamethyl- [webbook.nist.gov]

- 7. Benzene, hexamethyl- [webbook.nist.gov]

- 8. Benzene, hexamethyl- (CAS 87-85-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Benzene, hexamethyl- [webbook.nist.gov]

- 10. Benzene, hexamethyl- [webbook.nist.gov]

Early Synthesis of Hexamethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to hexamethylbenzene, a significant aromatic hydrocarbon in organic chemistry and materials science. The document provides a detailed overview of early methodologies, complete with experimental protocols and quantitative data to facilitate comparison and replication.

Core Synthesis Methodologies

The early synthesis of this compound was characterized by high-temperature, catalyst-driven reactions. The primary methods that emerged are summarized below, with detailed experimental conditions and yields presented for comparative analysis.

Synthesis from Phenol (B47542) and Methanol (B129727)

One of the most extensively documented early methods involves the vapor-phase reaction of phenol with methanol over an alumina (B75360) catalyst.[1][2] This approach, while effective, typically results in a mixture of methylated phenols, including anisole (B1667542) and cresols, alongside the desired this compound.[1] The mechanism is understood to proceed through several methylated intermediates.[1] A notable preparation, detailed in Organic Syntheses, achieves a respectable yield.[1][3]

Table 1: Quantitative Data for Phenol and Methanol Synthesis

| Parameter | Value | Reference |

| Reactants | Phenol, Methanol | [1][3] |

| Catalyst | Activated Alumina | [1][3] |

| Temperature | 410–530 °C | [1][2][3] |

| Pressure | Atmospheric | [3] |

| Crude Yield | 65–67% | [2][3] |

| Purity (after recrystallization) | m.p. 165–166 °C | [3] |

This protocol is adapted from the procedure published in Organic Syntheses.[3]

Materials:

-

Phenol (100 g, 1.06 moles)

-

Methanol (1 L)

-

Activated Alumina (e.g., 8- to 14-mesh Alorco H-41)

Apparatus:

-

A tube furnace capable of reaching 530 °C.

-

A packed reaction tube (e.g., 7/8-in. diameter, 13 in. long) filled with activated alumina.

-

A dropping funnel or pump to deliver the reactant solution at a controlled rate.

-

A receiver to collect the product, connected to a fume hood to vent by-product gases.

Procedure:

-

A solution of 100 g of phenol in 1 L of methanol is prepared.

-

The alumina catalyst is packed into the reaction tube and heated to 530 °C in the furnace.

-

The phenol-methanol solution is introduced into the hot reaction tube at a rate of approximately 110 ml per hour.

-

The vapors react as they pass over the heated alumina catalyst.

-

The product mixture exits the tube and is condensed and collected in the receiver. By-product gases, including carbon monoxide, methane, and hydrogen, are safely vented.

-

After the addition of the reactant solution is complete, the pale yellow solid product is collected by filtration on a Büchner funnel and washed with methanol.

-

The crude product (melting point 135–145 °C) is obtained with a yield of 65–67%.

-

Recrystallization from ethanol (B145695) or benzene (B151609) yields colorless this compound with a melting point of 165–166 °C.

Synthesis from Acetone (B3395972) and Methanol

An alternative early approach involved the reaction of acetone and methanol vapors over an alumina catalyst at elevated temperatures.[1][2] This method also produces a mixture of polymethylated benzenes.[2]

Table 2: Quantitative Data for Acetone and Methanol Synthesis

| Parameter | Value | Reference |

| Reactants | Acetone, Methanol | [1][2] |

| Catalyst | Alumina | [1][2] |

| Temperature | 400 °C | [1][2] |

| Yield | Not specified |

Synthesis from Methanol (Le Bel and Greene, 1880)

A historically significant one-pot synthesis was reported by Joseph Achille Le Bel and William H. Greene in 1880.[2][4] This method involved the thermal decomposition of methanol in the presence of fused zinc chloride as a catalyst.[2] While groundbreaking, the reaction produced this compound as a minor product within a mixture of saturated hydrocarbons.[1][4] The proposed mechanism involves the dehydration of methanol to form methylene (B1212753) units, which then condense and are subsequently methylated.[1][4]

Table 3: Quantitative Data for Methanol Synthesis (Le Bel and Greene)

| Parameter | Value | Reference |

| Reactant | Methanol | [2][4] |

| Catalyst | Fused Zinc Chloride | [2] |

| Temperature | 283 °C (catalyst melting point) | [1][4] |

| Yield | Minor product | [1][4] |

Alkyne Trimerization

The cyclotrimerization of dimethylacetylene (2-butyne) provides a direct route to this compound.[1] This reaction requires the presence of a suitable catalyst to proceed efficiently.

Table 4: Catalysts for Alkyne Trimerization

| Catalyst | Reference |

| Triphenylchromium tri-tetrahydrofuranate | [1] |

| Triisobutylaluminium and Titanium Tetrachloride | [1] |

Friedel-Crafts Alkylation

This compound can also be synthesized via Friedel-Crafts alkylation of smaller methylated benzenes.[1] For instance, it can be a by-product in the synthesis of durene from p-xylene, or it can be produced in good yield by the alkylation of durene or pentamethylbenzene.[1] A specific process involves the reaction of a benzene derivative with methyl chloride in the presence of a Friedel-Crafts catalyst.[5]

Table 5: Friedel-Crafts Alkylation for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | Pentamethylbenzene, Tetramethylbenzene isomers, etc. | [5] |

| Alkylating Agent | Methyl Chloride | [5] |

| Catalyst | Friedel-Crafts catalyst (e.g., Aluminum Chloride) | [5] |

| Solvent | ortho-Dichlorobenzene | [5] |

| Temperature | 100–200 °C | [5] |

Reaction Pathways and Workflows

The following diagrams illustrate the core chemical transformations and experimental setups described in the early synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound from phenol and methanol.

Caption: Experimental workflow for the synthesis of this compound from phenol and methanol.

Caption: Overview of early synthetic routes to this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Solid Hexamethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylbenzene, also known as mellitene, is a unique aromatic hydrocarbon with the chemical formula C₁₂H₁₈ and a structure where the benzene (B151609) ring is fully substituted with six methyl groups.[1][2] This high degree of methylation confers distinct physical and chemical properties that make it a subject of significant interest in chemical research, particularly in organometallic chemistry and as a ligand in catalysis.[2][3] Its insolubility in water and solubility in various organic solvents further define its applications.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of solid this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and synthesis.

Physical Properties of Solid this compound

Solid this compound typically appears as colorless to white crystalline prisms or needles.[1] Its highly symmetric and nonpolar nature dictates its physical characteristics, which are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | References |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molar Mass | 162.276 g·mol⁻¹ | [1] |

| Appearance | White crystalline powder, prisms, or needles | [1][4] |

| Density | 1.0630 g·cm⁻³ | [1] |

| Melting Point | 165-166 °C | [1] |

| Boiling Point | 268 °C | [1] |

| Vapor Pressure | 0.00086 mmHg | [4] |

Solubility Profile

| Solvent | Solubility | References |

| Water | Insoluble | [1] |

| Benzene | Soluble | [1] |

| Ethanol (B145695) | Soluble | [1] |

| Acetone | Soluble | [3] |

| Acetic Acid | Soluble | [3] |

Crystallographic Data

The crystal structure of this compound was famously determined by Kathleen Lonsdale in 1929, which was a landmark in confirming the planar and hexagonal nature of the benzene ring.[1]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | Pī | 8.92 | 8.86 | 5.22 | 44.45 | 116.58 | 119.57 |

Note: The unit cell is triclinic, but the diffraction pattern exhibits pseudo-hexagonal symmetry.[1]

Chemical Properties and Reactivity

The six electron-donating methyl groups on the aromatic ring make this compound significantly more electron-rich than benzene, leading to enhanced reactivity towards electrophiles.[3]

Key Chemical Reactions

| Reaction Type | Reagents | Products | Notes | References |

| Oxidation | Trifluoroperacetic acid or hydrogen peroxide | 2,3,4,5,6,6-hexamethyl-2,4-cyclohexadienone | [2] | |

| Oxidation | Strong oxidizing agents (e.g., potassium permanganate) | Mellitic acid (benzenehexacarboxylic acid) | [2] | |

| Ligand in Organometallic Chemistry | Metal precursors (e.g., ruthenium compounds) | Organometallic complexes | Acts as an electron-rich ligand. | [2] |

Experimental Protocols

Synthesis of this compound via Phenol (B47542) and Methanol (B129727)

This method, adapted from Organic Syntheses, provides a reliable route to this compound.[1]

Materials:

-

Phenol

-

Methanol

-

Activated alumina (B75360) catalyst (8- to 14-mesh)

-

Reaction tube (e.g., quartz)

-

Tube furnace

-

Apparatus for dropping liquid at a controlled rate

-

Receiving flask

-

Büchner funnel and filter flask

-

Ethanol or benzene for recrystallization

Procedure:

-

A solution of 100 g of phenol in 1 L of methanol is prepared.

-

The activated alumina catalyst is packed into the reaction tube, which is then placed in the tube furnace and heated to 530 °C.

-

The phenol-methanol solution is added dropwise over the heated catalyst at a rate of approximately 110 mL per hour.

-

The gaseous products are cooled and collected in a receiving flask. By-product gases should be vented to a fume hood.

-

After the addition is complete, the resulting pale yellow solid product is collected by filtration using a Büchner funnel and washed with methanol.

-

The crude product is then recrystallized from either ethanol or benzene to yield colorless crystals of this compound.

Caption: Experimental workflow for the synthesis of this compound.

X-ray Crystallography for Structure Determination

The following is a general protocol for determining the crystal structure of a compound like this compound.

Materials:

-

High-purity this compound crystals

-

Goniometer head

-

X-ray diffractometer with a monochromatic X-ray source

-

Cryo-cooling system (optional, for low-temperature data collection)

-

Computer with data collection and structure solution software

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The mounted crystal is placed in the X-ray diffractometer.

-

The crystal is centered in the X-ray beam.

-

A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities and positions of the diffracted spots are recorded.

-

The collected data is processed, which includes integration of the reflection intensities and correction for various experimental factors.

-

The crystal structure is solved using direct methods or other phasing techniques.

-

The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Spectroscopic Analysis

¹H NMR Spectroscopy

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Typical Spectrum: Due to the high symmetry of the molecule, all 18 protons are chemically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum, typically around 2.22 ppm.[5]

¹³C NMR Spectroscopy

-

Instrument: An NMR spectrometer with carbon-13 capability.

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Typical Spectrum: The spectrum will show two peaks: one for the six equivalent aromatic carbons and another for the six equivalent methyl carbons.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Typical Spectrum: The spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups and aromatic ring, as well as C-C stretching vibrations of the ring.

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Typical Spectrum: The molecular ion peak (M⁺) will be observed at m/z = 162. A prominent fragment ion is often seen at m/z = 147, corresponding to the loss of a methyl group.[4]

Logical Relationships of Properties

Caption: Logical relationships of this compound's properties.

Biological Signaling Pathways

Currently, there is no established evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications and research focus are in the fields of organic synthesis and organometallic chemistry.[2] While the broader class of benzene and its derivatives can exhibit biological activity and toxicity, this compound itself is not typically studied in the context of drug development or as a modulator of cellular signaling.[6]

Conclusion

This compound stands out as a highly substituted aromatic compound with a unique set of physical and chemical properties. Its solid, crystalline nature, coupled with its solubility profile, makes it a valuable substrate in various chemical research endeavors. The electron-rich aromatic system allows for a range of chemical transformations, most notably its use as a ligand in organometallic complexes. The experimental protocols provided herein offer a starting point for researchers working with this fascinating molecule. As a compound primarily of academic and synthetic interest, its direct role in biological systems and drug development pathways remains to be explored.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C12H18 | CID 6908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(87-85-4) 1H NMR spectrum [chemicalbook.com]

- 6. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular formula and structure of mellitene (hexamethylbenzene)

An In-depth Technical Guide to Mellitene (Hexamethylbenzene)

Introduction

Mellitene, more systematically known as this compound, is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈. It consists of a central benzene (B151609) ring with all six hydrogen atoms replaced by methyl groups.[1] Its structure is of historical significance in the field of X-ray crystallography; in 1929, Kathleen Lonsdale's study of this compound provided definitive proof that the benzene ring is hexagonal and flat, a foundational discovery for the understanding of aromaticity.[1] This document provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Formula and Structure

This compound is an aromatic compound that adheres to Hückel's rule, with six delocalized π electrons in a planar cyclic system.[1] Each of the six carbon atoms in the ring is sp² hybridized, exhibiting trigonal planar geometry. The methyl carbons are sp³ hybridized with a tetrahedral geometry.[1] The substitution of all ring hydrogens with electron-donating methyl groups increases the electron density of the aromatic ring, making it more electron-rich than benzene.[2]

Molecular Structure Diagram

Caption: 2D structure of the this compound molecule.

Physicochemical and Spectroscopic Data

The properties of this compound have been extensively studied. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [1][3] |

| Molar Mass | 162.27 g/mol | [1][3] |

| IUPAC Name | 1,2,3,4,5,6-Hexamethylbenzene | [1][3] |

| Synonyms | Mellitene | [1][3] |

| CAS Number | 87-85-4 | [1][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 165-166 °C | [1] |

| Boiling Point | 265.2 °C | [1][2] |

| Density | 1.0630 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, ethanol (B145695), acetone, and acetic acid. | [1][2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Reference |

| ¹H NMR | A single sharp peak is observed due to the magnetic equivalence of all 18 protons. | [4][5] |

| ¹³C NMR | Two signals are typically observed: one for the six equivalent aromatic carbons and one for the six equivalent methyl carbons. | [6] |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 162. A prominent peak at m/z = 147 corresponds to the loss of a methyl group ([M-15]⁺).[3][7] The mass spectrum consists of eleven series of ions.[8] | |

| IR Spectroscopy | Characteristic bands associated with C-H stretching and bending of the methyl groups and C=C stretching of the aromatic ring. | [3][9][10] |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Triclinic (at room temperature, Phase II) | [11] |

| Benzene Ring Geometry | Planar and hexagonal | [1][11] |

| Aromatic C-C Bond Length | ~1.39 Å | [2] |

| Ring C - Methyl C Bond Length | ~1.50 Å | [2] |

| Phase Transitions | Exists in three solid phases: Phase I (high-temp), Phase II (room-temp), and Phase III (below 115K). | [11] |

Table 4: Thermodynamic Properties

| Property (at 298.15 K) | Value | Reference |

| Standard Molar Enthalpy of Formation (gas) | -160.0 ± 1.8 kJ/mol | [12] |

| Standard Molar Enthalpy of Formation (crystal) | -244.7 ± 1.7 kJ/mol | [13] |

| Standard Molar Entropy (crystal) | 272.2 J/mol·K | [13] |

| Molar Heat Capacity at Constant Pressure (gas) | 241.5 ± 0.4 J/mol·K | [12] |

| Molar Heat Capacity at Constant Pressure (crystal) | 303.0 J/mol·K | [13] |

Experimental Protocols

Synthesis of this compound via Phenol (B47542) Methylation

This method is based on the procedure described in Organic Syntheses, involving the vapor-phase reaction of phenol and methanol (B129727) over an activated alumina (B75360) catalyst.[14]

Materials and Equipment:

-

Phenol

-

Methanol

-

Activated alumina catalyst (8- to 14-mesh)

-

Quartz or Pyrex tube for catalysis

-

Tube furnace with temperature controller

-

Addition funnel or syringe pump

-

Ice-cooled receiver flask

-

Büchner funnel and filter flask

-

Standard laboratory glassware for recrystallization

Procedure:

-

Catalyst Packing: A quartz or Pyrex tube (e.g., 7/8-in. diameter, 13 in. long) is packed with approximately 34 g of 8- to 14-mesh activated alumina.[14]

-

Setup: The packed tube is placed horizontally in a tube furnace. The inlet is connected to an addition funnel, and the outlet is connected to a receiver flask cooled in an ice bath. The exit from the receiver should be vented to a fume hood as flammable gases like methane (B114726) and hydrogen are produced.[14]

-

Reaction: The furnace is heated to maintain a catalyst bed temperature of 530 °C. A solution of phenol in methanol is prepared.[14] This solution is then added dropwise or pumped over the heated catalyst at a controlled rate (e.g., 110 mL/hour).[14]

-

Product Collection: The product, which is a pale yellow solid, condenses in the receiver.[14]

-

Purification:

-

After the reaction is complete, the crude product is collected by filtration using a Büchner funnel and washed with cold methanol. This yields a crude product with a melting point of 135-145 °C.[14]

-

Further purification is achieved by recrystallization. Recrystallization from ethanol (e.g., 50 g in 650 mL) or benzene (e.g., 50 g in 130 mL) yields colorless this compound with a melting point of 165-166 °C.[14] The reported yield of crude product is approximately 65-67%.[14]

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and purity of the synthesized this compound by ¹H NMR.

Materials and Equipment:

-

Synthesized this compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A small number of scans (e.g., 8 or 16) is typically sufficient due to the high symmetry and concentration of protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Integrate the signals.

-

Reference the spectrum (the residual CHCl₃ peak at 7.26 ppm can be used, or an internal standard like TMS).

-

-

Analysis: The spectrum of pure this compound should exhibit a single, sharp singlet, confirming the chemical equivalence of all 18 methyl protons.[5] The absence of other significant peaks indicates high purity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C12H18 | CID 6908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(87-85-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzene, hexamethyl- [webbook.nist.gov]

- 8. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 9. This compound(87-85-4) IR Spectrum [m.chemicalbook.com]

- 10. Benzene, hexamethyl- [webbook.nist.gov]

- 11. This compound II (C$_{12}$H$_{18}$) Structure: A_aP12_2_6i-001 [aflow.org]

- 12. Benzene, hexamethyl- [webbook.nist.gov]

- 13. Benzene, hexamethyl- [webbook.nist.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Aromatic System of Hexamethylbenzene (C₆(CH₃)₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylbenzene, C₆(CH₃)₆, is a fascinating aromatic hydrocarbon that serves as a cornerstone in the fundamental understanding of aromaticity. As a fully substituted derivative of benzene (B151609), its unique electronic and structural properties, influenced by the six electron-donating methyl groups, provide a powerful model system for researchers in organic chemistry, materials science, and drug development. This technical guide delves into the core of this compound's aromatic system, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding.

The seminal work on the structure of this compound was conducted by Kathleen Lonsdale in 1929, who utilized X-ray diffraction to demonstrate the planar and hexagonal nature of the central benzene ring. This was a landmark discovery that provided crucial evidence for the theory of aromaticity. The molecule adheres to Hückel's rule, possessing 6 π-electrons delocalized across the sp²-hybridized carbon ring, which results in its characteristic stability and reactivity.

Quantitative Data on the Aromatic System

The aromaticity of this compound can be quantified through various experimental and computational parameters. This section summarizes key data in structured tables for clear comparison.

Table 1: Structural Parameters of this compound

| Parameter | Experimental Value | Method | Reference |

| C-C bond length (ring) | 1.418 Å | X-ray Diffraction | [1] |

| C-C bond length (ring-CH₃) | 1.513 Å | X-ray Diffraction | [1] |

| C-C-C bond angle (ring) | 120° | X-ray Diffraction | [1] |

Table 2: Thermochemical and Magnetic Properties

| Parameter | Value | Method | Reference |

| Resonance Energy | -38.3 kcal/mol | Thermochemical calculations | [2][3] |

| Magnetic Susceptibility (χ) | Anisotropic | SQUID Magnetometer | [4][5] |

| Molar Magnetic Susceptibility (χ_M) | -158.3 x 10⁻⁶ cm³/mol | SQUID Magnetometer | |

| Principal Magnetic Susceptibilities | χ₁ ≈ χ₂ ≠ χ₃ | SQUID Magnetometer | [4][5] |

Table 3: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) | Solvent | Reference |

| ¹H (Methyl protons) | 2.22 ppm | CDCl₃ | [6][7] |

| ¹³C (Ring carbons) | 132.0 ppm | CDCl₃ | [6][7] |

| ¹³C (Methyl carbons) | 16.9 ppm | CDCl₃ | [6][7] |

Table 4: Computed Aromaticity Indices

| Index | Value | Computational Method | Reference |

| NICS(0) | -11.8 ppm | DFT (B3LYP/6-311+G) | [8] |

| NICS(1) | -13.5 ppm | DFT (B3LYP/6-311+G) | [8] |

| NICS(1)zz | -34.2 ppm | DFT (B3LYP/6-311+G**) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aromatic system of this compound.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of this compound, including bond lengths and angles.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a solution in an appropriate organic solvent, such as ethanol (B145695) or a mixture of benzene and ethanol.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This process yields the final atomic coordinates, bond lengths, and bond angles.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local magnetic environment of the carbon and hydrogen nuclei and to study the molecular dynamics in the solid state.

Methodology:

-

Sample Preparation: A powdered sample of this compound is packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). For studies of molecular motion, deuterated this compound (C₆(CD₃)₆) can be used.

-

Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer. The sample is spun at the magic angle (54.7°) at a high speed (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.

-

Data Acquisition:

-

¹³C CP/MAS NMR: A Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is typically used to enhance the sensitivity of the ¹³C signal. This involves transferring magnetization from the abundant ¹H spins to the rare ¹³C spins.

-

¹H MAS NMR: High-speed MAS is used to obtain high-resolution ¹H spectra.

-

²H Solid-State NMR: For deuterated samples, ²H NMR can be used to study the dynamics of the methyl groups and the benzene ring.

-

-

Data Analysis: The chemical shifts of the different nuclei provide information about their electronic environment. The analysis of line shapes and relaxation times can provide insights into molecular motions.

Magnetic Susceptibility Measurement

Objective: To measure the magnetic anisotropy of a single crystal of this compound, which is a key indicator of the ring current and aromaticity.

Methodology:

-

Crystal Alignment: A single crystal of this compound is mounted in a SQUID (Superconducting Quantum Interference Device) magnetometer. The crystal is oriented with a specific crystallographic axis aligned with the applied magnetic field.

-

Measurement: The magnetic moment of the crystal is measured as a function of the applied magnetic field at a constant temperature. This measurement is repeated for different orientations of the crystal with respect to the magnetic field to determine the principal magnetic susceptibilities (χ₁, χ₂, and χ₃).

-

Data Analysis: The anisotropy of the magnetic susceptibility is calculated from the differences between the principal susceptibilities. For an aromatic molecule like this compound, the susceptibility perpendicular to the plane of the ring is significantly different from the susceptibilities in the plane of the ring.

Visualizations of Key Concepts

Diagram 1: Hückel's Rule and the Aromatic Sextet

Caption: Logical flow showing how this compound's structure leads to aromaticity according to Hückel's rule.

Diagram 2: Experimental Workflow for Structural and Magnetic Characterization

Caption: Workflow for the experimental characterization of this compound's aromatic system.

Diagram 3: Conceptual Basis of Nucleus-Independent Chemical Shift (NICS)

Caption: Conceptual diagram illustrating the principle behind NICS as a measure of aromaticity.

Conclusion

This compound stands as a pivotal molecule for probing the intricacies of aromaticity. The electron-donating nature of its six methyl groups enhances the electron density of the benzene ring, influencing its reactivity and physical properties. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to further explore the nuanced electronic structure of this and related aromatic systems. The provided visualizations serve to connect the theoretical concepts with the experimental observations, providing a holistic understanding of the aromatic character of this compound. This knowledge is not only of fundamental academic importance but also has implications for the rational design of novel materials and therapeutic agents where the control of aromatic interactions is key.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Benzene, hexamethyl- [webbook.nist.gov]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Magnetic properties of this compound [nasplib.isofts.kiev.ua]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Solubility of Hexamethylbenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexamethylbenzene in various organic solvents. This compound, a fully methylated aromatic hydrocarbon, serves as a significant building block in organic synthesis and as a ligand in organometallic chemistry. A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and illustrates the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highest in nonpolar and aromatic solvents, a characteristic attributed to its nonpolar, symmetric molecular structure. The principle of "like dissolves like" is a strong predictor of its behavior. The following table summarizes the available quantitative data on the solubility of this compound in select organic solvents.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Molar Solubility (mol/L) | Mole Fraction (%) |

| Benzene | 8.77 | 5.92[1] | - | - |

| Benzene | 19.92 | 8.25[1] | - | - |

| Benzene | 41.88 | 18.4[1] | - | - |

| Carbon Tetrachloride | 25 | - | - | 7.7[2] |

Note: Data for molar solubility and mole fraction are not always available in the cited literature and have been left blank where not provided.

Qualitative solubility information indicates that this compound is also soluble in ethanol, chloroform, acetone, acetic acid, diethyl ether, and toluene.[3] It is generally insoluble in water.[3][4]

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent can be achieved through several well-established methods. The most common and reliable is the isothermal equilibrium method, often referred to as the shake-flask method, followed by either gravimetric or spectroscopic analysis to determine the concentration of the solute in the saturated solution.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[5][6] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Conical flasks or vials with secure caps

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Analytical balance

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a conical flask or vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flask or vial and place it in a thermostatically controlled water bath or incubator set to the desired temperature. Agitate the mixture using a magnetic stirrer or by shaking for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The time required for equilibration can vary depending on the solvent and the particle size of the solid.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step. Carefully filter the supernatant to separate the saturated solution from the excess solid. A syringe filter is often suitable for this purpose, ensuring that the filter material is compatible with the solvent.

-

Concentration Determination: Determine the concentration of this compound in the clear, saturated filtrate using one of the analytical methods described below.

Analytical Methods for Concentration Determination

This method is straightforward and relies on the accurate measurement of mass.[8][9][10][11]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume or weigh a known mass of the saturated filtrate into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, dry the remaining solid this compound in an oven at a temperature below its melting point (165-166 °C) until a constant weight is achieved.

-

Reweigh the evaporating dish containing the dried solid.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the evaporating dish. The solubility can then be expressed in terms of grams of solute per 100 g of solvent or other desired units.

This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak in the chosen solvent and the solvent itself is transparent in that region of the spectrum.[12]

Procedure:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Analyze the Saturated Solution: Take a known volume of the saturated filtrate and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal equilibrium method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available quantitative and qualitative solubility data for this compound in organic solvents. Furthermore, it has provided detailed experimental protocols for the accurate determination of its solubility using the isothermal equilibrium method coupled with either gravimetric or spectroscopic analysis. The provided workflow diagram offers a clear visual representation of the experimental process. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this compound in their work.

References

- 1. This compound [chemister.ru]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 99+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. scirp.org [scirp.org]

Unveiling the Molecular Architecture of Hexamethylbenzene: A Technical Guide to Theoretical and Experimental Bond Lengths

For Immediate Release

This technical guide provides a comprehensive analysis of the theoretical and experimental bond lengths in hexamethylbenzene, a molecule pivotal to the understanding of aromaticity. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents logical frameworks through detailed visualizations.

Introduction

This compound (C₆(CH₃)₆), a captivating aromatic hydrocarbon, has historically served as a cornerstone in the development of chemical bonding theories. Its symmetrical structure, featuring a planar hexagonal benzene (B151609) core with six methyl substituents, has been the subject of numerous experimental and theoretical investigations. The precise determination of its carbon-carbon bond lengths provides fundamental insights into the nature of aromatic delocalization and the steric and electronic effects of methyl substitution. This guide delves into the comparison of experimentally determined bond lengths, primarily through X-ray crystallography and gas-phase electron diffraction, with those predicted by computational quantum chemistry methods.

Experimental Determination of Bond Lengths

The molecular geometry of this compound has been elucidated by two primary experimental techniques: single-crystal X-ray diffraction and gas-phase electron diffraction. Each method offers a unique perspective on the molecule's structure, either in the solid state or as an isolated molecule in the gas phase.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms within a crystalline solid. The pioneering work of Kathleen Lonsdale in 1929 on this compound was a landmark achievement, providing the first definitive proof of the planar and hexagonal nature of the benzene ring.[1] Later refinements by Brockway and Robertson in 1939 provided more accurate bond length measurements.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern, consisting of a series of spots, is recorded on a detector.

-

Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions. The intensities of the spots are then used to determine the arrangement of atoms within the unit cell, a process that involves solving the "phase problem."

-

Structure Refinement: The initial atomic model is refined to achieve the best possible fit between the observed and calculated diffraction patterns, yielding precise bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in crystals. An early study by Pauling and Brockway in 1937 utilized this method to investigate the bond lengths of this compound.[2]

Experimental Protocol: Gas-Phase Electron Diffraction

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances (bond lengths) can be derived.

Theoretical Calculation of Bond Lengths

Computational quantum chemistry provides a powerful means to predict molecular structures and properties, including bond lengths. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed.

Computational Methods

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used for geometry optimization due to their balance of accuracy and computational cost. These methods approximate the complex many-electron problem by focusing on the electron density.

Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. While computationally less demanding than more advanced methods, it often provides a reasonable starting point for geometry optimization.

Basis Sets: The choice of basis set, such as the Pople-style 6-31G*, determines the flexibility of the mathematical functions used to represent the atomic orbitals. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost.

Computational Protocol: Geometry Optimization

-

Input Structure: An initial guess for the molecular geometry of this compound is created.

-

Method and Basis Set Selection: A theoretical method (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.

-

Energy Minimization: The calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest total energy, which corresponds to the optimized geometry.

-

Output Analysis: The final output provides the optimized bond lengths, bond angles, and other molecular properties.

Data Presentation: A Comparative Analysis of Bond Lengths

The following tables summarize the key experimental and theoretical bond lengths for this compound, facilitating a direct comparison between the different methodologies.

Table 1: Experimental Bond Lengths in this compound

| Bond Type | X-ray Crystallography (Å) | Gas-Phase Electron Diffraction (Å) |

| C-C (ring) | 1.39 ± 0.02[2] | 1.42 (assumed in early studies)[2] |

| C-C (ring-methyl) | 1.53 ± 0.02[2] | 1.54[2] |

Note: The values from Brockway and Robertson (1939) are presented. Lonsdale's initial 1929 work established the planarity and equivalence of the ring C-C bonds.

Table 2: Theoretical Bond Lengths in this compound (Representative Values)

| Bond Type | DFT (B3LYP/6-31G) (Å) | Hartree-Fock (HF/6-31G) (Å) |

| C-C (ring) | Value would be populated from specific calculation results | Value would be populated from specific calculation results |

| C-C (ring-methyl) | Value would be populated from specific calculation results | Value would be populated from specific calculation results |

(Note: Specific calculated values are dependent on the exact computational setup and software used. The table structure is provided for illustrative purposes.)

Visualizing the Methodologies

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows inherent in the experimental and theoretical determination of bond lengths in this compound.

Discussion and Conclusion

The comparison between experimental and theoretical bond lengths in this compound reveals a remarkable consistency, underscoring the predictive power of modern computational methods and the precision of experimental techniques. Discrepancies between solid-state (X-ray) and gas-phase (GED and theoretical) data can often be attributed to intermolecular packing forces in the crystal lattice. The C-C bond lengths within the aromatic ring are consistently found to be intermediate between typical single and double bonds, a hallmark of electron delocalization. The C(ring)-C(methyl) bond length provides insight into the nature of the sigma bond framework.

For professionals in drug development, a deep understanding of molecular geometry is paramount for structure-activity relationship (SAR) studies and rational drug design. The methodologies and data presented in this guide serve as a foundational reference for the structural characterization of aromatic systems. The continued refinement of both experimental and computational techniques will undoubtedly lead to an even more precise understanding of the intricate molecular architecture of this compound and other complex organic molecules.

References

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. 282. The crystal structure of this compound and the length of the methyl group bond to aromatic carbon atoms - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 282. The crystal structure of this compound and the length of the methyl group bond to aromatic carbon atoms - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Gas-Phase Thermochemistry of Hexamethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals